

Application Note: Assessment of Bidenoside C Antioxidant Activity using the DPPH Assay

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Compound of Interest

Compound Name: *Bidenoside C*

Cat. No.: *B12373591*

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Introduction

Bidenoside C, a polyacetylene glycoside isolated from plants of the *Bidens* genus, is a subject of growing interest for its potential bioactive properties. This application note details a comprehensive protocol for evaluating the antioxidant activity of **Bidenoside C** utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This method is a rapid, simple, and widely used technique to screen the antioxidant capacity of various compounds. The protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, exhibiting a deep violet color with a maximum absorbance around 517 nm. When the DPPH radical is scavenged by an antioxidant, it is reduced to the corresponding hydrazine, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.

Materials and Reagents

- **Bidenoside C** (of known purity)

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Ascorbic acid (as a positive control)
- Methanol (spectrophotometric grade)
- Distilled or deionized water
- 96-well microplates or spectrophotometer cuvettes
- Microplate reader or UV-Vis spectrophotometer
- Pipettes and tips
- Volumetric flasks and other standard laboratory glassware

Experimental Protocols

Preparation of Stock and Working Solutions

1. **Bidenoside C** Stock Solution (1 mg/mL):

- Accurately weigh 10 mg of **Bidenoside C**.
- Dissolve it in 10 mL of methanol in a volumetric flask.
- Store the stock solution in a dark, airtight container at 4°C.

2. Ascorbic Acid Stock Solution (1 mg/mL):

- Prepare a 1 mg/mL stock solution of ascorbic acid in methanol following the same procedure as for **Bidenoside C**. This will serve as the positive control.

3. DPPH Working Solution (0.1 mM):

- Dissolve 3.94 mg of DPPH in 100 mL of methanol.
- The solution should be freshly prepared and protected from light by wrapping the container in aluminum foil.
- The absorbance of the DPPH working solution at 517 nm should be adjusted to approximately 1.0 ± 0.1 .

Assay Procedure

- Preparation of Test Samples:
 - Prepare a series of dilutions of the **Bidenoside C** stock solution in methanol to obtain final concentrations ranging from 10 to 500 µg/mL.
 - Similarly, prepare a series of dilutions of the ascorbic acid stock solution to be used as a positive control.
- Reaction Setup:
 - In a 96-well microplate, add 100 µL of each concentration of the **Bidenoside C** dilutions to respective wells.
 - Add 100 µL of the ascorbic acid dilutions to separate wells.
 - For the control well, add 100 µL of methanol.
 - To each well, add 100 µL of the 0.1 mM DPPH working solution.
- Incubation:
 - Mix the contents of the wells gently by pipetting.
 - Incubate the microplate in the dark at room temperature for 30 minutes.
- Absorbance Measurement:
 - After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
 - Use methanol as a blank to zero the spectrophotometer.

Calculation of Antioxidant Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

$$\% \text{ Antioxidant Activity} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$$

Where:

- Acontrol is the absorbance of the DPPH solution without the sample (control).
- Asample is the absorbance of the DPPH solution with the sample (**Bidenoside C** or ascorbic acid).

Determination of IC50 Value

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of antioxidant activity against the different concentrations of **Bidenoside C**. The IC50 value can be calculated from the linear regression equation of the graph.

Data Presentation

The following tables summarize hypothetical data for the DPPH radical scavenging activity of **Bidenoside C** and the positive control, ascorbic acid.

Table 1: DPPH Radical Scavenging Activity of **Bidenoside C**

Concentration (µg/mL)	Absorbance at 517 nm (Mean ± SD)	% Antioxidant Activity
0 (Control)	1.012 ± 0.021	0
50	0.854 ± 0.018	15.61
100	0.698 ± 0.025	31.03
200	0.510 ± 0.015	49.60
300	0.345 ± 0.012	65.91
400	0.211 ± 0.010	79.15

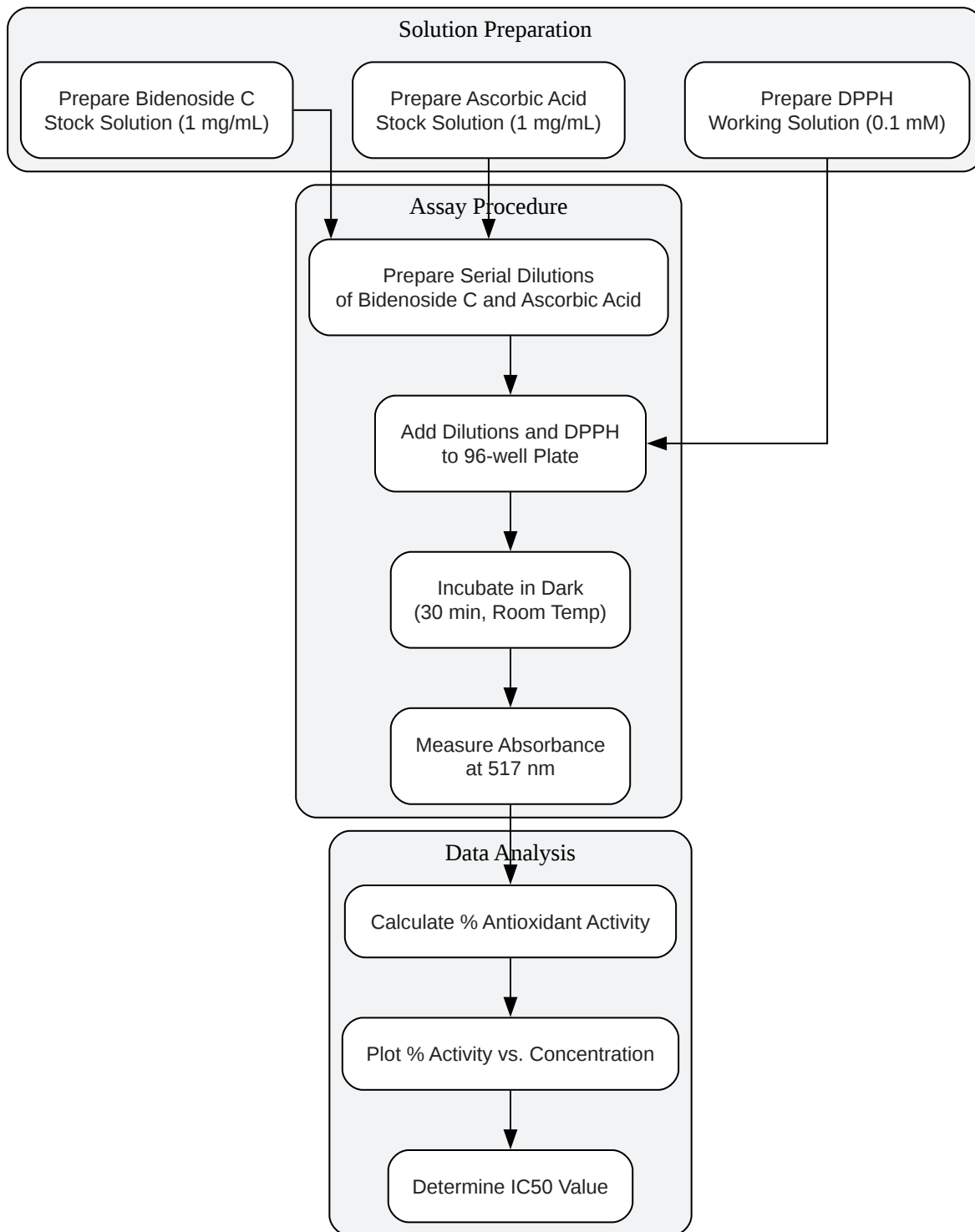
Table 2: DPPH Radical Scavenging Activity of Ascorbic Acid (Positive Control)

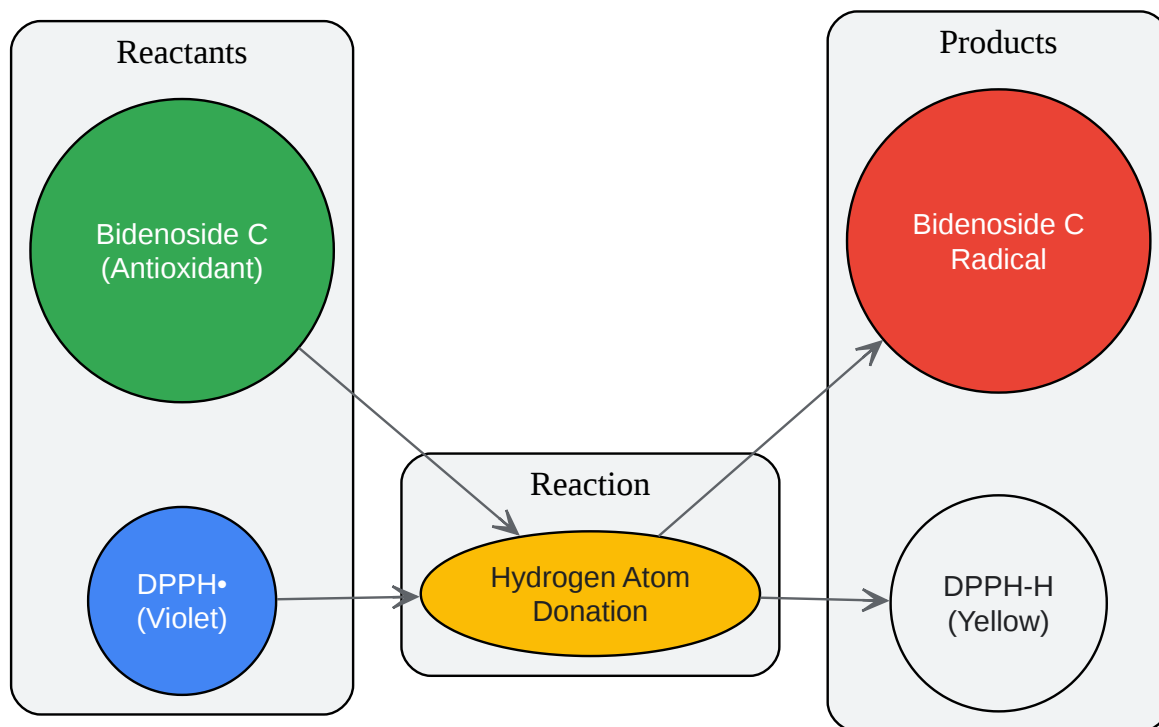
Concentration (µg/mL)	Absorbance at 517 nm (Mean ± SD)	% Antioxidant Activity
0 (Control)	1.012 ± 0.021	0
5	0.789 ± 0.019	22.04
10	0.531 ± 0.022	47.53
20	0.276 ± 0.013	72.73
30	0.145 ± 0.009	85.67
40	0.088 ± 0.007	91.30

Table 3: IC50 Values for DPPH Radical Scavenging Activity

Compound	IC50 Value (µg/mL)
Bidenoside C	201.5
Ascorbic Acid	10.5

Mandatory Visualization





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